molecular formula C14H31NO6 B1274135 Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine CAS No. 41121-04-4

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

Cat. No. B1274135
CAS RN: 41121-04-4
M. Wt: 309.4 g/mol
InChI Key: NBTVYAUPXIBYLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-amine compounds can vary depending on the specific functional groups and the desired product. For instance, the synthesis of bis[1-diethoxyphosphorylalkyl]amines involves the treatment of aromatic aldehydes with ammonia and reaction with diethyl phosphite, followed by a reaction with chlorotrimethylsilane . Although the target compound is not synthesized in the papers provided, the methodologies discussed could potentially be adapted for the synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine.

Molecular Structure Analysis

The molecular structure of bis-amine compounds is characterized by the presence of two amine groups, which can influence the compound's reactivity and interaction with other molecules. For example, the presence of bis(4-methoxyphenyl)amino groups in a diphosphene compound was found to contribute to redox properties and a red shift in the UV/VIS spectrum . This suggests that the molecular structure of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine would likely exhibit specific electronic and optical properties due to its bis-amine groups.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-amine compounds are influenced by their molecular structure. For instance, the introduction of amino groups in a diphosphene compound was found to affect its redox properties and color . Bis(2-ethylhexyl)amine was used as an organocatalyst, indicating its potential to influence the reactivity of other compounds . These findings suggest that Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine would have distinct physical and chemical properties that could be explored for various applications.

Scientific Research Applications

  • Photopolymerization and Dental Applications

    • Bis(4‐methoxybenzoyl)diethylgermane, a compound related to Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, is used for the photopolymerization of vinylcyclopropanes, which are significant in dental composites. These materials exhibit good mechanical properties and low polymerization shrinkage (Catel et al., 2016).
    • N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, a derivative, was synthesized for dental resin mixtures, showing potential as a coinitiator in photocuring dental resins (Nie & Bowman, 2002).
  • Catalysis and Polymerization

    • In the field of catalysis and polymerization, amino-based tripodal copper complexes, which are related to the Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine structure, have been developed for atom transfer radical polymerization, demonstrating the influence of steric hindrance and the presence of charged anionic groups on the performance of these catalysts (Inoue & Matyjaszewski, 2004).
  • Energy Storage and Solar Cells

    • Poly[bis((methoxyethoxy)ethoxy)phosphazene], a compound with similarities to Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, has been studied for its role in energy storage. Research shows enhanced performance in the presence of water, indicating its potential in reversible energy storage systems (Pozo‐Gonzalo et al., 2016).
    • In solar cell technology, ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules have been synthesized for dye-sensitized solar cells, achieving notable solar-to-energy conversion efficiencies (Liu et al., 2008).
  • Biomedical Applications

    • The compound has found use in the biomedical industry, particularly in the development of new nonlinear optical polymers based on epoxy-amine oligomers. These polymers are significant for their bichromophore fragments, which are important in the field of non-linear optics (Nazmieva et al., 2018).

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTVYAUPXIBYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCNCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194063
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

CAS RN

41121-04-4
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41121-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Shoji, A Yagi, M Horiuchi… - Israel Journal of …, 2013 - Wiley Online Library
Photochromic diarylethene derivatives bearing hydrophilic N,N‐bis(2‐(2‐(2‐methoxyethoxy)ethoxy)ethyl)sulfonamide (SO 2 NTEG 2 ) (1–3) or myo‐inositol (4–6) substituents were …
Number of citations: 18 onlinelibrary.wiley.com
WH Wei, Z Wang, T Mizuno, C Cortez, L Fu… - Dalton …, 2006 - pubs.rsc.org
The synthesis of four new analogues of motexafin gadolinium (MGd), a gadolinium(III) texaphyrin complex in clinical trials for its anticancer properties, is described. These new …
Number of citations: 30 pubs.rsc.org

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